Cyprazine-desisopropyl
Overview
Description
Cyprazine-desisopropyl is a chemical compound with the molecular formula C6H8ClN5 . It is a fecal metabolite of cyprazine in rats .
Synthesis Analysis
The synthesis of Cyprazine-desisopropyl involves the reaction of 2-cyclopropylamino-4,6-dichloro-s-triazine with ammonium hydroxide in 1,4-dioxane and water .Molecular Structure Analysis
The molecular structure of Cyprazine-desisopropyl consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 5 nitrogen atoms . The molecular weight is 185.61 .Scientific Research Applications
Aromatase Induction in Human Cell Lines
Cyprazine-desisopropyl, a metabolite of the chloro-s-triazine herbicides, has been studied for its effect on human aromatase, the enzyme responsible for converting androgens to estrogens. Research conducted by Sanderson et al. (2001) showed that this compound, along with atrazine-desethyl, induced aromatase activity in H295R cells, which are adrenocortical carcinoma cells.
Degradation by Sulfate Radicals
Lutze et al. (2015) examined the degradation of chlorotriazine pesticides, including cyprazine-desisopropyl, by sulfate radicals. They found that these pesticides, which are potential drinking water contaminants, can be effectively degraded by sulfate radicals. However, the study also noted that dealkylated products like desethyl-desisopropyl-atrazine (DEDIA) are less reactive towards these radicals (Lutze et al., 2015).
Inhibition of Estrogen Receptor-Mediated Responses
Research by Tran et al. (1996) explored the impact of chloro-s-triazine-derived compounds, including atrazine desisopropyl, on estrogen receptor-mediated responses in yeast. These compounds were found to decrease reporter activity in the presence of estradiol, suggesting an interaction with human estrogen receptors (Tran et al., 1996).
Detection in Environmental Samples
The detection of triazine compounds, including cyprazine-desisopropyl, in environmental samples has been a focus of several studies. For instance, Huang et al. (2004) developed a method using solid-phase microextraction and high-performance liquid chromatography for analyzing triazine in water samples (Huang et al., 2004).
Metabolism in Human Liver
The metabolism of promazine, a phenothiazine neuroleptic, was studied by Wójcikowski et al. (2003), who identified human cytochrome P‐450 isoforms involved in its metabolism. These findings are relevant for understanding the biotransformation of compounds like cyprazine-desisopropyl in the human body (Wójcikowski et al., 2003).
Environmental Risk Assessment
The environmental risk associated with the use of atrazine, a parent compound of cyprazine-desisopropyl, in North American surface waters was assessed by Solomon et al. (1996). This comprehensive study involved exposure and hazard subcomponents to evaluate the ecological impact of atrazine and its metabolites (Solomon et al., 1996).
Safety And Hazards
Cyprazine-desisopropyl is very toxic to aquatic life and may cause long-lasting effects . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should not be allowed to reach groundwater, water courses, or sewage systems, even in small quantities .
properties
IUPAC Name |
6-chloro-2-N-cyclopropyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN5/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H3,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMQRQUUPYBUND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633098 | |
Record name | 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyprazine-desisopropyl | |
CAS RN |
35516-73-5 | |
Record name | 6-Chloro-N~2~-cyclopropyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.